Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a comprehensive picture of the pyrrolo[1,2-b]pyridazine-6-carboxylic acid molecule can be assembled. mdpi.comresearchgate.netnih.govresearchgate.netarxiv.orguni.lu
Proton NMR (¹H-NMR) for Chemical Shift and Coupling Constant Analysis
The ¹H-NMR spectrum of pyrrolo[1,2-b]pyridazine (B13699388) derivatives provides crucial information about the electronic environment of the protons and their spatial relationships through chemical shifts (δ) and coupling constants (J). mdpi.comresearchgate.netnih.govresearchgate.netuni.lu For a related compound, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the protons on the pyridazine (B1198779) ring appear as two doublets at 6.82 and 7.72 ppm with a coupling constant of J = 9.3 Hz. researchgate.netnih.gov The proton at position 5 (H-5) shows as a doublet at 6.67 ppm (J = 4.3 Hz), while the H-6 proton gives a double quartet at 6.47 ppm, indicating coupling with both H-5 and the adjacent methyl group protons. researchgate.netnih.gov The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often between 10 and 13 ppm, although it can be exchanged with deuterium (B1214612) in solvents like D₂O, rendering it invisible in the ¹H-NMR spectrum. princeton.edu
Interactive Data Table: ¹H-NMR Chemical Shifts and Coupling Constants for a Pyrrolo[1,2-b]pyridazine Derivative
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |
| H-3 | 6.82 | 9.3 | d |
| H-4 | 7.72 | 9.3 | d |
| H-5 | 6.67 | 4.3 | d |
| H-6 | 6.47 | 4.3, 0.7 | dq |
Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Elucidation
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon framework of the molecule. mdpi.comresearchgate.netnih.govresearchgate.netuni.lu The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. libretexts.orglibretexts.org In this compound, the carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield position, typically in the range of 170-185 ppm. libretexts.orglibretexts.org For a similar pyrrolo[1,2-b]pyridazine derivative, the signal for the carbonyl group of an acid was observed at δ = 173.5–175.6 ppm. mdpi.com The carbons of the aromatic pyrrole (B145914) and pyridazine rings typically appear in the region of 110-150 ppm. nih.govbeilstein-journals.org
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift Range (δ, ppm) |
| C=O (Carboxylic Acid) | 170 - 185 |
| Aromatic C (Pyrrole & Pyridazine) | 110 - 150 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, DQCOSY) for Correlational Assignments
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. mdpi.comnih.govresearchgate.netprinceton.eduresearchgate.net
DQCOSY (Double Quantum Filtered Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to identify adjacent protons. For instance, in a related dihydropyrrolo[1,2-b]pyridazine derivative, DQCOSY confirmed the coupling between the -CH₂ and -CH groups of the pyridazine ring. nih.govbeilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. An HSQC spectrum of a dihydropyrrolo[1,2-b]pyridazine derivative showed correlations for the methyl, isopropyl, and pyridazine ring protons with their attached carbons. nih.govbeilstein-journals.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is particularly useful for identifying quaternary carbons and linking different parts of the molecule. In a dihydropyrrolo[1,2-b]pyridazine, HMBC correlations were crucial in confirming the linkage of an isopropyl group and the connectivity between the pyrrole and pyridazine rings. nih.govbeilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.comresearchgate.netnih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings.
A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp band between 1680 and 1710 cm⁻¹. mdpi.comlibretexts.org For a similar pyrrolo[1,2-b]pyridazine acid, a C=O stretch was observed at 1708 cm⁻¹ and O-H stretching bands were seen in the range of 2455–2524 cm⁻¹. mdpi.com The C-O stretching vibration of the carboxylic acid will also be present, usually in the 1210-1320 cm⁻¹ range. libretexts.org
Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the fused aromatic rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region. libretexts.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1680 - 1710 |
| Carboxylic Acid | C-O stretch | 1210 - 1320 |
| Aromatic Rings | C-H stretch | > 3000 |
| Aromatic Rings | C=C & C=N stretch | 1400 - 1600 |
X-ray Diffraction (XRD) for Solid-State Structure and Conformation
X-ray diffraction (XRD) analysis of single crystals provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.netnih.govnih.gov
Crystal System and Space Group Determination
The crystal system and space group describe the symmetry of the unit cell and the arrangement of molecules within the crystal lattice. For a related compound, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the crystal structure was determined to be monoclinic with the space group P2₁/c. nih.govresearchgate.netnih.gov This space group is common for organic molecules. arxiv.org The unit cell parameters for this derivative were reported as a = 3.8568(1) Å, b = 11.0690(3) Å, c = 26.4243(7) Å, and β = 92.777(1)°. nih.govresearchgate.netnih.gov The molecule was found to be essentially planar, which allows for π-π stacking interactions between adjacent molecules in the crystal lattice. researchgate.netnih.gov It is plausible that this compound would also crystallize in a common space group and exhibit a planar conformation, potentially stabilized by hydrogen bonding between the carboxylic acid groups of neighboring molecules.
Interactive Data Table: Crystal Data for a Related Pyrrolo[1,2-b]pyridazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8568(1) |
| b (Å) | 11.0690(3) |
| c (Å) | 26.4243(7) |
| β (°) | 92.777(1) |
| Z (molecules/unit cell) | 4 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-b]pyridazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-4-7-2-1-3-9-10(7)5-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVBZCDHIKVNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625896 | |
| Record name | Pyrrolo[1,2-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118768-13-1 | |
| Record name | Pyrrolo[1,2-b]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolo[1,2-b]pyridazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Pyrrolo 1,2 B Pyridazine 6 Carboxylic Acid and Its Derivatives
Strategies Involving Pyrrolopyridazine Ring Formation
The construction of the pyrrolo[1,2-b]pyridazine (B13699388) ring system is often achieved through cycloaddition reactions, which provide an efficient route to this heterocyclic scaffold. nih.gov These methods typically involve the formation of the five-membered pyrrole (B145914) ring fused to the pyridazine (B1198779) moiety.
A prevalent and productive approach for synthesizing pyrrolo[1,2-b]pyridazines begins with pyridazine or its derivatives. mdpi.com This strategy often employs methods that generate reactive intermediates in situ, which then undergo cycloaddition to form the desired bicyclic system. mdpi.com
The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and widely used method for constructing five-membered heterocyclic rings. nih.govwikipedia.org This reaction involves the addition of a 1,3-dipole to a dipolarophile. nih.govwikipedia.org It has proven to be a particularly useful tool in the synthesis of pyrroles and condensed pyrrole systems, including pyrrolo[1,2-b]pyridazines. mdpi.comresearchgate.net These reactions are characterized by their high regioselectivity and stereoselectivity. wikipedia.orgmdpi.com
| Dipole Type | Dipolarophile | Resulting Heterocycle | Reference |
| Mesoionic Oxazolo-pyridazinone | Alkyne (e.g., Methyl propiolate) | Pyrrolo[1,2-b]pyridazine | mdpi.comresearchgate.net |
| Pyridazinium N-Ylide | Alkyne (e.g., DMAD) | Pyrrolo[1,2-b]pyridazine | nih.gov |
| Azide | Alkyne | Triazole | youtube.com |
| Nitrile Oxide | Alkyne | Isoxazole | youtube.com |
Syntheses from Pyridazine and its Derivatives
1,3-Dipolar Cycloaddition Reactions
Utilizing Mesoionic Oxazolo-pyridazinones as 1,3-Dipoles
A highly effective method for the synthesis of new pyrrolo[1,2-b]pyridazine derivatives involves the 1,3-dipolar cycloaddition reaction using mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, a class of compounds also known as mesoionic oxazolo-pyridazinones or münchnones. mdpi.comresearchgate.net These mesoionic compounds serve as the 1,3-dipole in the cycloaddition. mdpi.comresearchgate.net
The mesoionic dipoles are typically generated in situ from the corresponding 3(2H)-pyridazinone acids. mdpi.comresearchgate.net This is achieved through the action of acetic anhydride, which functions as both a solvent and a dehydrating agent to facilitate the cyclization of the pyridazinone acids into the reactive mesoionic intermediates. mdpi.com These intermediates then react with acetylenic dipolarophiles. mdpi.comresearchgate.net The reaction proceeds via a tricyclic intermediate which subsequently eliminates a molecule of carbon dioxide to yield the aromatic pyrrolo[1,2-b]pyridazine system. mdpi.com
The reaction with non-symmetrical alkynes, such as methyl propiolate or ethyl propiolate, has been shown to be highly regioselective. mdpi.com Spectroscopic analysis, including NMR, confirms that the cycloaddition results in the ester group being located at the 5-position of the pyrrolo[1,2-b]pyridazine ring. mdpi.com
| Reactants | Product | Yield | Reference |
| 2a-c (pyridazinone acids) + Methyl/Ethyl Propiolate | 5a-f (pyrrolo[1,2-b]pyridazines) | Not specified | mdpi.com |
| Mesoionic oxazolo-pyridazinones + Diethyl/Diisopropyl acetylenedicarboxylate | 8a-f (pyrrolo[1,2-b]pyridazines) | Not specified | researchgate.net |
Reacting Pyridazinium N-Ylides with Dipolarophiles
Pyridazinium N-ylides are another class of 1,3-dipoles that are instrumental in the synthesis of the pyrrolo[1,2-b]pyridazine core. nih.gov These ylides are zwitterionic molecules where a positively charged nitrogen atom in the pyridazinium ring is covalently bonded to a carbanion. researchgate.net They are typically generated in situ from the corresponding N-alkylpyridinium salts by treatment with a base. nih.govsemanticscholar.org
Once generated, the pyridazinium ylides readily react with various dipolarophiles, particularly those with double or triple bonds, in a [3+2] cycloaddition manner to form the pyrrolo[1,2-b]pyridazine ring system. nih.gov The reaction of pyridazinium ylides with non-symmetrical dipolarophiles like methyl propiolate occurs with complete regioselectivity, yielding a single regioisomer. nih.govmdpi.com The use of microwave irradiation has been explored in these reactions, and studies suggest that the observed rate enhancements are primarily due to thermal effects rather than specific non-thermal microwave effects. nih.gov
| Pyridazinium Ylide | Dipolarophile | Product | Key Finding | Reference |
| 10a-f | Methyl propiolate | 11a-f (Pyrrolopyridazines) | Completely regioselective | nih.govmdpi.com |
| 10a-f | DMAD | 12a-f (Pyrrolopyridazines) | Product formed | nih.govmdpi.com |
| 28a-c | Ethyl 4,4,4-trifluorobutinoate | 29a-c (Aromatized pyrrolopyridazines) | Completely regioselective | nih.gov |
| 28a-c | 2,2,2-Trifluoroethyl acrylate | 30a-c (Tetrahydropyrrolopyridazines) | Completely regioselective | nih.gov |
Cycloaddition of Dimethyl Acetylenedicarboxylate (DMAD)
Dimethyl acetylenedicarboxylate (DMAD) is a highly reactive and widely employed dipolarophile in organic synthesis. wikipedia.orgresearchgate.net Its chemical formula is CH₃O₂CC₂CO₂CH₃, featuring a carbon-carbon triple bond conjugated with two ester groups. wikipedia.org This electron-deficient structure makes it a potent electrophile and an excellent Michael acceptor, as well as a dienophile in cycloaddition reactions. wikipedia.orgnih.gov
In the context of pyrrolo[1,2-b]pyridazine synthesis, DMAD serves as a powerful dipolarophile for reactions with pyridazinium N-ylides. nih.govresearchgate.net The [3+2] cycloaddition reaction between pyridazinium ylides and DMAD provides a direct and efficient pathway to pyrrolopyridazine derivatives. nih.govresearchgate.net This reaction leads to the formation of pyrrolopyridazines with carboxymethyl groups at the 5- and 6-positions, directly incorporating the ester functionalities from DMAD into the final heterocyclic product. nih.gov The versatility of DMAD allows for the creation of a variety of functionalized heterocyclic compounds. researchgate.netnih.gov
The Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, is a classic method for the direct amination of nitrogen-containing aromatic heterocycles. scientificupdate.comntu.edu.sgslideshare.net The reaction typically involves treating a heterocycle like pyridine with sodium amide (NaNH₂) to introduce an amino group, usually at the position adjacent to the ring nitrogen (the α-position). wikipedia.orgchemistnotes.com The mechanism is considered an addition-elimination reaction that proceeds through a σ-adduct intermediate, with the formal loss of a hydride ion (H⁻). scientificupdate.comwikipedia.org
While extensively applied to pyridine and its derivatives, the Chichibabin reaction represents a potential, though less commonly documented, approach for the functionalization of the pyridazine ring as a step toward pyrrolo[1,2-b]pyridazine synthesis. scientificupdate.comchemistnotes.com By introducing an amino group onto the pyridazine ring, subsequent chemical transformations could be envisioned to construct the fused pyrrole ring. The reaction conditions, such as temperature and solvent, are critical, and can be run at high temperatures in inert solvents like xylene or at low temperatures in liquid ammonia. scientificupdate.comslideshare.net The basicity of the substrate is a key factor influencing the reaction's success. wikipedia.org A modern variation of this reaction uses a composite of sodium hydride (NaH) and an iodide salt, which can mediate the amination under milder conditions. ntu.edu.sg This approach could theoretically be applied to create an aminopyridazine intermediate, which could then undergo further reactions to form the desired pyrrolo[1,2-b]pyridazine structure.
Condensation Reactions
Condensation reactions represent a classical and effective approach to constructing the pyrrolo[1,2-b]pyridazine core. These methods typically involve the formation of key bonds through the reaction of functionalized precursors.
One notable condensation approach involves the reaction of oxazolo[3,2-b]pyridazinium perchlorates with active methylene compounds such as malononitrile, ethyl cyanoacetate, and ethyl malonate. nih.gov This reaction, carried out in the presence of a base like sodium ethoxide, proceeds through the nucleophilic attack of the carbanion generated from the active methylene compound onto the pyridazinium ring, followed by cyclization and subsequent aromatization to yield the pyrrolo[1,2-b]pyridazine system. The versatility of this method allows for the introduction of various substituents on the pyrrole ring of the final product, depending on the choice of the active methylene reagent.
| Starting Material | Reagent | Product | Reference |
| Oxazolo[3,2-b]pyridazinium perchlorate | Malononitrile | Dicyanopyrrolo[1,2-b]pyridazine derivative | nih.gov |
| Oxazolo[3,2-b]pyridazinium perchlorate | Ethyl cyanoacetate | Cyanocarboethoxypyrrolo[1,2-b]pyridazine derivative | nih.gov |
| Oxazolo[3,2-b]pyridazinium perchlorate | Ethyl malonate | Dicarboethoxypyrrolo[1,2-b]pyridazine derivative | nih.gov |
A straightforward synthesis of the pyrrolo[1,2-b]pyridazine ring system involves the condensation of 1,4,7-triketones with hydrazine. nih.gov This reaction first leads to the formation of a dihydropyridazine intermediate through the reaction of hydrazine with the 1,4-dicarbonyl portion of the triketone. Subsequent intramolecular condensation of the remaining keto group with the newly formed dihydropyridazine ring, followed by a dehydrogenation step, furnishes the aromatic pyrrolo[1,2-b]pyridazine derivative. The substitution pattern of the final product is determined by the structure of the starting 1,4,7-triketone.
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions are a powerful tool for the construction of the pyrrolo[1,2-b]pyridazine skeleton, often proceeding through the in-situ generation of reactive intermediates. A prominent example is the 1,3-dipolar cycloaddition of mesoionic oxazolo[3,2-b]pyridazines. mdpi.comnih.gov These mesoionic compounds, which can be generated in situ, behave as 1,3-dipoles and react with various dipolarophiles, such as alkynes, to form cycloadducts. These intermediates then undergo further transformations, like the extrusion of a small molecule, to yield the stable pyrrolo[1,2-b]pyridazine ring system. This approach offers a high degree of control over the regiochemistry of the final product.
Syntheses Starting from Pyrrole and its Derivatives
An alternative strategy for the synthesis of pyrrolo[1,2-b]pyridazines begins with a pre-formed pyrrole ring. A well-established method in this category is the reaction of 1-aminopyrrole (B1266607) and its derivatives with β-dicarbonyl compounds. nih.gov For instance, the condensation of 1-aminopyrrole with benzoylacetone results in the formation of a single isomer, 2-methyl-4-phenyl-pyrrolopyridazine. In contrast, the reaction with benzoylacetaldehyde yields a mixture of 2-phenyl- and 4-phenyl-pyrrolopyridazine. The nature of the β-dicarbonyl compound dictates the substitution pattern on the pyridazine portion of the fused ring system.
| Pyrrole Derivative | β-Dicarbonyl Compound | Product(s) | Reference |
| 1-Aminopyrrole | Benzoylacetone | 2-Methyl-4-phenyl-pyrrolopyridazine | nih.gov |
| 1-Aminopyrrole | Benzoylacetaldehyde | 2-Phenyl- and 4-Phenyl-pyrrolopyridazine | nih.gov |
| 1-Aminopyrrole | Phenylmalonaldehyde | 3-Phenylpyrrolopyridazine | nih.gov |
Syntheses from Acyclic Precursors
The construction of the pyrrolo[1,2-b]pyridazine framework can also be achieved starting from acyclic precursors. These methods involve a series of reactions that build both the pyrrole and pyridazine rings in a sequential or one-pot manner. While specific examples are diverse, the general principle involves the strategic assembly of a linear precursor containing the requisite atoms and functional groups that can undergo cyclization to form the bicyclic system.
Specific Synthetic Routes to Pyrrolo[1,2-b]pyridazine-6-carboxylic Acid
A specific and effective method for the synthesis of the ethyl ester of this compound is the Chichibabin reaction. arkat-usa.org This reaction provides a direct route to the title compound's ester derivative, which can then be hydrolyzed to the carboxylic acid.
The synthesis commences with the quaternization of 3,6-dimethylpyridazine with ethyl bromopyruvate. This step involves the nucleophilic attack of one of the pyridazine nitrogen atoms on the α-carbon of ethyl bromopyruvate, leading to the formation of a cycloimmonium bromide salt. arkat-usa.org
In the subsequent step, the formed cycloimmonium bromide is treated with a weak base, such as sodium bicarbonate. This treatment facilitates an intramolecular cyclization. The base abstracts a proton from the methyl group adjacent to the quaternized nitrogen, generating a carbanion which then attacks the carbonyl group of the pyruvate moiety. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic pyrrole ring, yielding the ethyl ester of 2,7-dimethylthis compound. arkat-usa.org While this specific example leads to a substituted derivative, the underlying principle of the Chichibabin reaction can be adapted to synthesize the parent this compound by starting with 3-methylpyridazine.
Hydrolysis of this compound Esters
A common route to obtaining carboxylic acid derivatives of heterocyclic compounds involves the hydrolysis of their corresponding esters. In the context of pyrrolo[1,2-b]pyridazine synthesis, the preparation of precursor acids through ester hydrolysis is a critical step. For instance, 3(2H)pyridazinone-butanoic acid precursors are synthesized by the alkaline hydrolysis of their corresponding esters, followed by acidification. mdpi.comnih.gov This process is foundational for the subsequent in situ generation of mesoionic compounds, which are key intermediates in the formation of the pyrrolo[1,2-b]pyridazine ring system. mdpi.comnih.govresearchgate.netresearchgate.net The hydrolysis step is typically carried out with good yields, for example, 87% for the synthesis of one such pyridazinone acid precursor and 90% for others. nih.gov
Table 1: Synthesis of Pyridazinone Acid Precursors via Ester Hydrolysis
| Precursor Ester | Hydrolysis Conditions | Product | Yield (%) | Reference |
|---|
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach for the synthesis of complex molecules in a single step, reducing reaction times and simplifying work-up procedures. lew.ro A one-pot, three-component reaction has been successfully employed for the synthesis of 5-acetyl substituted pyrrolo[1,2-b]pyridazine derivatives. lew.ro This strategy involves the reaction of pyridazine, substituted phenacyl bromides, and 1-butyn-3-one as the dipolarophile. lew.ro The reaction is typically carried out in 1,2-epoxybutane, which acts as both the solvent and an acid scavenger. lew.roresearchgate.net
This multicomponent approach streamlines the synthesis, which traditionally involves two separate stages: the formation of the intermediate pyridazinium salt and the subsequent 1,3-dipolar cycloaddition. lew.ro The yields for this one-pot synthesis are reported to be around 51%. researchgate.net
Table 2: One-Pot Multicomponent Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Acid Scavenger | Product | Yield (%) | Reference |
|---|
Regioselective Synthesis and Mechanistic Insights
The regioselectivity of the synthesis of pyrrolo[1,2-b]pyridazines is a crucial aspect, particularly in 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov A highly regioselective synthesis of new pyrrolo[1,2-b]pyridazines has been achieved through the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and non-symmetrical activated alkyne dipolarophiles like methyl or ethyl propiolate. mdpi.comnih.gov
The reaction mechanism proceeds through several key steps:
Formation of Mesoionic Intermediates : The process begins with the in situ generation of mesoionic bicyclic oxazolo-pyridazinones from pyridazinone acids, typically using acetic anhydride which serves as both a reagent and a solvent. mdpi.comnih.gov
1,3-Dipolar Cycloaddition : These mesoionic compounds act as 1,3-dipoles and react with acetylenic dipolarophiles to form tricyclic intermediates. mdpi.comnih.gov
Decarboxylation : Under the reaction conditions, these intermediates eliminate carbon dioxide to yield the final pyrrolo[1,2-b]pyridazine products with an ester group at the 5-position. mdpi.comnih.gov
The regioselectivity of this cycloaddition has been confirmed by NMR spectroscopy and X-ray analysis, which show the preferential formation of one regioisomer over the other. mdpi.comnih.gov
Another synthetic approach involves the condensation of a BOC-protected 1-aminopyrrole derivative with α,β-unsaturated ketones. nih.gov A plausible mechanistic pathway for this reaction involves the hydrolysis and decarboxylation of the carbamate precursor, followed by condensation with a chalcone to form an alkenyl imine. nih.gov Subsequent hydrolysis, decarboxylation, cyclization, and migration of an isopropyl group lead to the formation of the dihydropyrrolo[1,2-b]pyridazine structure. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3(2H)pyridazinone-butanoic acid |
| Pyridazine |
| 2-Bromoacetophenones |
| 1-Butyn-3-one |
| 1,2-Epoxybutane |
| Pyridazinium salt |
| Mesoionic oxazolo-pyridazinones |
| Methyl propiolate |
| Ethyl propiolate |
| Acetic anhydride |
| BOC-protected 1-aminopyrrole |
| α,β-Unsaturated ketones |
| Chalcone |
Spectroscopic Characterization and Structural Analysis of Pyrrolo 1,2 B Pyridazine 6 Carboxylic Acid
X-ray Diffraction (XRD) for Solid-State Structure and Conformation
Molecular Geometry and Bond Parameters
Detailed experimental data from techniques such as X-ray crystallography, which would provide precise bond lengths and angles for Pyrrolo[1,2-b]pyridazine-6-carboxylic acid, are not available in the reviewed scientific literature. Therefore, a data table of its bond parameters cannot be generated at this time.
Biological Evaluation and Medicinal Chemistry Applications of Pyrrolo 1,2 B Pyridazine 6 Carboxylic Acid Derivatives
Antiproliferative and Cytotoxic Activities
Derivatives of pyrrolo[1,2-b]pyridazine (B13699388) have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have explored their effects on various human cancer cell lines and non-mammalian systems, revealing important structure-activity relationships.
In Vitro Cytotoxicity Assays on Cancer Cell Lines (e.g., LoVo, SK-OV-3, MCF-7)
The cytotoxic effects of newly synthesized pyrrolo[1,2-b]pyridazine derivatives have been assessed against several human solid tumor cell lines, including LoVo (colon adenocarcinoma), SK-OV-3 (ovary carcinoma), and MCF-7 (breast adenocarcinoma). nih.govnih.gov In one study, a series of pyrrolo[1,2-b]pyridazines (compounds 5a-f ) and their precursor acids (2a-c ) were evaluated for their cytotoxic activity. nih.gov
The assays demonstrated dose- and time-dependent cytotoxicity for several of these compounds. nih.gov The highest antitumor activity was noted for compounds 5a , 2c , and 5f , particularly against the LoVo colon cancer cells. nih.gov For instance, after a 24-hour treatment with a 400 μM concentration, the halogen-free acid 2a and its corresponding pyrrolo[1,2-b]pyridazine 5a reduced LoVo cell viability to 69.13% and 63.46%, respectively. mdpi.com The chlorine-containing acid 2c and its derivatives 5c and 5f also showed significant cytotoxic effects, with compound 5f reducing LoVo cell viability to as low as 41.82% at the same concentration. nih.gov
Conversely, the fluorinated compounds 2b , 5b , and 5e exhibited lower cytotoxic effects on LoVo cells. mdpi.com However, these same compounds demonstrated stronger anticancer effects than their precursor on the SK-OV-3 cell line. nih.gov At a concentration of 400 μM, compound 5b reduced SK-OV-3 cell viability to 60.33%, a more potent effect than its precursor 2b (81.11% viability). nih.gov
The following table summarizes the cytotoxic effects of selected compounds on the LoVo and SK-OV-3 cell lines after 24 hours of treatment.
| Compound | Concentration (µM) | Cell Line | Cell Viability (%) | Source |
|---|---|---|---|---|
| 2a | 400 | LoVo | 69.13 | mdpi.com |
| 5a | 400 | LoVo | 63.46 | mdpi.com |
| 2c | 400 | LoVo | 48.06 | nih.gov |
| 5f | 400 | LoVo | 41.82 | nih.gov |
| 2b | 400 | SK-OV-3 | 81.11 | nih.gov |
| 5b | 400 | SK-OV-3 | 60.33 | nih.gov |
| 5e | 400 | SK-OV-3 | 67.38 | nih.gov |
Evaluation on Non-Mammalian Cell Systems (e.g., Plant and Crustacean Cells)
The toxicity of pyrrolo[1,2-b]pyridazine derivatives has also been evaluated using non-mammalian systems, such as plant cells (Triticum aestivum L.) and crustacean cells (Artemia franciscana Kellogg and Daphnia magna Straus). nih.govnih.gov These assays provide insights into the broader ecological toxicity of the compounds.
Results indicated that the tested compounds generally exhibited low toxicity on plant cells, with IC₅₀ values higher than 200 µM. nih.govnih.gov In tests involving Artemia nauplii, no lethality was observed, suggesting low toxicity to this crustacean. nih.govnih.gov However, the Daphnia magna assay revealed that some pyrrolo[1,2-b]pyridazines, specifically compounds 5a and 5c , could exert toxic effects, while for other related compounds, the toxicity was rated as low to moderate. nih.govnih.gov
| Compound | Organism | Observed Effect | Source |
|---|---|---|---|
| Various | Triticum aestivum (Plant) | Low toxicity (IC₅₀ > 200 µM) | nih.govnih.gov |
| Various | Artemia franciscana (Crustacean) | No lethality observed | nih.govnih.gov |
| 5a, 5c | Daphnia magna (Crustacean) | Toxic effects could be exhibited | nih.govnih.gov |
| Other derivatives | Daphnia magna (Crustacean) | Low to moderate toxicity | nih.govnih.gov |
Structure-Activity Relationship (SAR) Studies for Cytotoxic Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the design of more potent and selective drug candidates. For pyrrolo[1,2-b]pyridazine derivatives, certain structural features have been identified that influence their cytotoxic activity.
One study found that the nature of the substituent on the pyridazinone precursor and the resulting pyrrolo[1,2-b]pyridazine ring significantly impacts cytotoxicity. nih.gov For example, the halogen-free derivative 5a and the chlorine-containing derivative 5f showed the strongest cytotoxic effects against LoVo colon cancer cells. nih.govnih.gov In contrast, the fluorinated derivatives 5b and 5e were less active against LoVo cells but more potent against the SK-OV-3 ovarian cancer line. nih.gov This suggests that the substituent's nature can determine the cancer cell type sensitivity.
Furthermore, the conversion of the precursor acids (e.g., 2b ) to their corresponding pyrrolo[1,2-b]pyridazine derivatives (e.g., 5b , 5e ) often leads to stronger anticancer effects, indicating the importance of the fused heterocyclic scaffold for activity. nih.gov Research into 2-substituted pyrrolo[1,2-b]pyridazine derivatives also highlighted the importance of specific substitutions for achieving potent and selective activity. nih.gov
Modulation of Biological Pathways
Beyond direct cytotoxicity, researchers have investigated the ability of pyrrolo[1,2-b]pyridazine derivatives to modulate specific biological pathways implicated in disease.
Hypoxia Inducible Factor (HIF) Hydroxylase Inhibition
A patent application has described novel pyrrolo[1,2-b]pyridazine derivatives as modulators of Hypoxia Inducible Factor (HIF). wipo.int These compounds are designed to inhibit the activity of at least one HIF hydroxylase enzyme. wipo.int HIF is a key transcription factor that allows cells to adapt to low oxygen (hypoxia), a condition often found in solid tumors. By inhibiting HIF hydroxylases, these compounds can modulate the stability and activity of HIF, representing a potential therapeutic strategy. wipo.int
Other Reported Biological Activities of Pyrrolo[1,2-b]pyridazine Derivatives
The versatile pyrrolo[1,2-b]pyridazine scaffold has been utilized to develop inhibitors for various other biological targets, demonstrating its broad applicability in medicinal chemistry. nih.govrjptonline.orgsarpublication.com
PARP Inhibition: A series of 2-substituted pyrrolo[1,2-b]pyridazine derivatives were identified as inhibitors of Poly (ADP-ribose) polymerase (PARP). nih.govresearchgate.net PARP inhibitors are a class of anticancer agents that have shown efficacy in tumors with deficiencies in DNA repair mechanisms. nih.govfrontiersin.org Potent compounds were discovered that showed selective activity against PARP-1 over PARP-2. nih.gov One derivative, compound 15b , demonstrated robust antiproliferative activity in BRCA-deficient cancer cell lines. nih.gov
Janus Kinase (JAK) Inhibition: A rationally designed pyrrolo[1,2-b]pyridazine-3-carboxamide scaffold was used to discover a new class of Janus kinase (JAK) inhibitors. researchgate.netnih.gov JAKs are a family of enzymes involved in cytokine signaling pathways that are critical in immune responses and inflammation. Several derivatives were found to be potent inhibitors of JAK3 and TYK2, showing functional selectivity and activity in human whole blood assays. nih.gov
IRAK4 Inhibition: Certain pyrrolo[1,2-b]pyridazine derivatives have been disclosed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). google.com IRAK4 is a key kinase in the signaling pathways of Toll-like receptors and interleukin-1 receptors, which play a major role in innate immunity and inflammation. Inhibitors of IRAK4 are being explored for the treatment of inflammatory and autoimmune disorders, as well as certain cancers. google.com
Anti-inflammatory Properties
Derivatives of the broader pyridazinone class, structurally related to pyrrolo[1,2-b]pyridazines, have demonstrated notable anti-inflammatory potential. mdpi.com Research has focused on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). For instance, certain pyridazinone derivatives have been identified as inhibitors of COX-2, a crucial enzyme in the synthesis of prostaglandins (B1171923) which are mediators of inflammation. mdpi.com
In a study focused on N-substituted-1,2,4-triazole derivatives of a related pyrrolo[3,4-d]pyridazinone core, several compounds exhibited significant in vitro inhibitory activity against COX-2, with a favorable selectivity ratio over the COX-1 isoform. nih.gov This selectivity is a desirable characteristic for anti-inflammatory agents as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Molecular docking studies have suggested that these derivatives can occupy the active site of the COX-2 enzyme in a manner similar to established anti-inflammatory drugs like Meloxicam. nih.gov Furthermore, some of these compounds have been shown to increase the viability of cells under inflammatory conditions induced by lipopolysaccharide (LPS) and to decrease the levels of reactive oxygen and nitrogen species (RONS), indicating a cellular anti-inflammatory effect. nih.gov
While these findings on related heterocyclic systems are promising, specific data on the anti-inflammatory properties of Pyrrolo[1,2-b]pyridazine-6-carboxylic acid derivatives is still emerging.
Antibacterial and Antimicrobial Actions
The search for novel antibacterial agents has led to the investigation of various heterocyclic compounds, including those with the pyrrolo[1,2-b]pyridazine framework. The general class of pyridazine (B1198779) derivatives has been reported to possess a wide spectrum of pharmacological activities, including antibacterial effects. rjptonline.org
Specific studies on related pyrrole-fused pyrimidine (B1678525) structures have provided more concrete evidence of their antimicrobial potential. For example, research on halogenated pyrrolopyrimidines identified compounds with potent activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly influenced by the nature of the substituents on the molecule. Notably, para-bromo and para-iodo derivatives demonstrated the most potent activity with an MIC of 8 mg/L. These structure-activity relationship (SAR) studies suggest that the antibacterial action is likely due to interaction with a specific intracellular target rather than a non-specific effect on the bacterial cell membrane. rjptonline.org
While these results for related scaffolds are encouraging, detailed antibacterial screening data, including MIC values for a range of bacterial strains, specifically for derivatives of this compound, are not yet widely available in the public domain.
Antidepressant Effects
The potential of pyrrolo[1,2-b]pyridazine derivatives in the realm of neuroscience has also been a subject of interest. The broader class of pyridazine-containing compounds has been explored for various central nervous system (CNS) activities, including antidepressant effects. rjptonline.org
A patent has been filed for pyrrolo[1,2-b]pyridazine compounds, indicating their potential use in the treatment of depression, among other disorders. google.com Furthermore, research on structurally related fused pyrrole (B145914) systems, such as pyrrolopyrazoles, has demonstrated promising antidepressant-like activity in preclinical models. researchgate.net In these studies, some derivatives exhibited significant effects in behavioral tests like the tail suspension test (TST), which are commonly used to screen for antidepressant efficacy. researchgate.net
However, comprehensive and detailed research findings from peer-reviewed scientific journals specifically evaluating the antidepressant effects of this compound derivatives are still limited.
Antimetabolic Actions
The concept of antimetabolic activity encompasses a broad range of actions where a compound interferes with metabolic pathways, often by inhibiting key enzymes. In the context of pyrrolo[1,2-b]pyridazines, this has been explored primarily in the area of antiviral research.
Specifically, derivatives of pyrrolo[1,2-b]pyridazin-2-one have been identified as a novel class of inhibitors of the hepatitis C virus (HCV) NS5B polymerase. researchgate.net This enzyme is essential for the replication of the viral RNA genome, and its inhibition represents a key strategy in the development of antiviral drugs. Structure-based design has led to the discovery of potent inhibitors within this class, with some compounds exhibiting significant inhibitory activity in both biochemical and cell-based replicon assays. researchgate.net These findings highlight the potential of the pyrrolo[1,2-b]pyridazine scaffold as a starting point for the development of agents with specific antimetabolic (antiviral) functions.
While these results are significant, the broader antimetabolic potential of this compound derivatives against other metabolic targets remains an area for further investigation.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For compounds related to pyrrolo[1,2-b]pyridazine (B13699388), DFT calculations have been employed to understand their stability, reactivity, and spectroscopic behavior. For instance, studies on related pyridazine (B1198779) structures, such as 6-hydroxy-3(2H)-pyridazinone, have utilized DFT with the B3LYP/6-311++G(d,p) method to predict molecular structure and relative stabilities of different isomers in both the gas phase and in solution. nih.gov Such calculations are crucial for identifying the most stable form of a molecule, which is essential for further computational and experimental studies. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
DFT calculations have been used to determine the HOMO and LUMO energies for various related heterocyclic systems. For example, in a study of N-doped polycyclic heteroaromatic compounds, the HOMO and LUMO energies of pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline derivatives were calculated to understand their electronic properties. mdpi.com Similarly, theoretical investigations on aromatic carboxylic acids have determined HOMO-LUMO gaps to assess their reactivity. researchgate.net These studies show that the introduction of different functional groups can significantly affect the HOMO and LUMO energy levels. mdpi.comresearchgate.net
Table 1: Theoretical Data for Frontier Molecular Orbitals of Related Aromatic Carboxylic Acids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzoic acid | -10.1358 | -0.5335 | 9.6023 |
| 2-hydroxybenzoic acid | -9.5180 | -0.5114 | 9.0066 |
| 2-methylbenzoic acid | -10.0681 | -0.6635 | 9.4046 |
| 2-chlorobenzoic acid | -9.5955 | -0.7119 | 8.8836 |
| 2-nitrobenzoic acid | -10.8299 | -1.5403 | 9.2896 |
Data sourced from a theoretical study on aromatic carboxylic acids using HyperChem programming. researchgate.net
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. By comparing calculated spectra with experimental results, a more accurate assignment of spectral bands can be achieved.
For related heterocyclic compounds, DFT has been used to calculate vibrational frequencies and NMR chemical shifts. semanticscholar.orgnih.gov For example, in the study of 6-hydroxy-3(2H)-pyridazinone, the vibrational spectra were calculated and compared with experimental FTIR data, and the electronic spectra were calculated using the Time-Dependent DFT (TD-DFT) method. nih.gov The calculations predicted a strong absorption band at 312.4 nm, attributed to a π→π* transition, which was found to shift in polar solvents. nih.gov Similarly, for a new pyrrolo[1,2-b]pyridazine derivative, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, NMR data was used to confirm its structure, with HETCOR experiments helping to establish the chemical shifts of tertiary carbon atoms. nih.gov The ¹H-NMR and ¹³C-NMR data were in full agreement with the proposed structure. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.
While specific docking studies on pyrrolo[1,2-b]pyridazine-6-carboxylic acid are not widely reported, studies on structurally similar compounds highlight the utility of this approach. For instance, molecular docking studies on pyrrolo- and pyridoquinolinecarboxamides have been performed to investigate their diuretic activity, with carbonic anhydrase II identified as a potential target. uran.ua In another study, a pyrrolo[1,2-a]quinazoline derivative was identified as a potential inhibitor of DNA gyrase B of Mycobacterium tuberculosis through virtual screening and molecular docking. researchgate.net These studies demonstrate that the pyrrolopyridazine scaffold can be a basis for designing molecules that interact with specific biological targets. Molecular dynamics simulations further complement docking studies by providing insights into the stability of the ligand-receptor complex over time. researchgate.net
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a compound and its biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR studies have been successfully applied to classes of compounds containing the pyrrolo-pyridine core. For example, a QSAR model was developed for a series of 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 receptor ligands, using molecular descriptors selected by a genetic algorithm. nih.gov In another study on pyrrolo- and pyridoquinolinecarboxamides with diuretic activity, QSAR analysis revealed that activity was influenced by geometric and spatial structure, logP, and various energy descriptors. uran.ua These examples imply that QSAR could be a valuable tool for optimizing the biological activity of derivatives of this compound by identifying key structural features that influence their function.
Future Directions and Research Perspectives for Pyrrolo 1,2 B Pyridazine 6 Carboxylic Acid
Development of Novel Synthetic Strategies for Enhanced Yield and Selectivity
The synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives has traditionally relied on methods such as 1,3-dipolar cycloaddition reactions of pyridazinium N-ylides. lew.romdpi.com However, the pursuit of more efficient and selective synthetic routes remains a key objective. Future efforts will likely focus on:
One-Pot and Multicomponent Reactions: Developing one-pot multicomponent reactions is a significant area of interest. researchgate.net These approaches offer the advantages of reduced reaction times, simplified work-up procedures, and alignment with the principles of green chemistry. researchgate.net
Domino Reactions: Domino-coupling–isomerisation–condensation reactions present another elegant strategy for the construction of the pyrrolo[1,2-b]pyridazine core. mdpi.com
Novel Starting Materials: Exploring new and readily available starting materials, such as BOC-protected 1-aminopyrrole (B1266607) derivatives and α,β-unsaturated ketones, can provide facile and unprecedented routes to these compounds. beilstein-journals.orgnih.gov
Regioselective Synthesis: Achieving high regioselectivity in cycloaddition reactions is crucial for synthesizing specific isomers with desired properties. mdpi.comnih.gov Future research will likely investigate new catalysts and reaction conditions to control the regiochemical outcome of these transformations.
A recent development involves the synthesis of pyrrolo[1,2-b]pyridazines starting from 3(2H)pyridazinone acids, which undergo 1,3-dipolar cycloaddition reactions with non-symmetrical acetylenic dipolarophiles after in situ generation of mesoionic oxazolo-pyridazinones. nih.gov This method has shown promise in producing new derivatives with varying substituents. nih.gov
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of the pyrrolo[1,2-b]pyridazine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects. researchgate.netresearchgate.netnih.govtandfonline.com Future research in this area will be directed towards:
Identification of Novel Molecular Targets: A significant focus will be on identifying the specific molecular targets responsible for the observed biological effects. For instance, certain derivatives have been identified as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in DNA repair, suggesting their potential as anticancer agents. nih.govresearchgate.net Others have been discovered as Janus kinase (JAK) inhibitors, with potential applications in autoimmune diseases and cancer. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are essential to understand how different substituents on the pyrrolo[1,2-b]pyridazine core influence biological activity. tandfonline.com This knowledge will guide the design of more potent and selective compounds.
Expansion of Therapeutic Areas: While much of the focus has been on cancer, future investigations could explore the potential of these compounds in other therapeutic areas, such as neurodegenerative diseases, viral infections, and metabolic disorders. rjptonline.org The structural similarity of some derivatives to ATP suggests that ATP-dependent enzymes could be potential targets. nih.gov
| Compound Class | Biological Target/Activity | Potential Therapeutic Application |
| 2-substituted pyrrolo[1,2-b]pyridazines | PARP-1 inhibition | Cancer |
| Pyrrolo[1,2-b]pyridazine-3-carboxamides | Janus kinase (JAK) inhibition | Autoimmune diseases, Cancer |
| Pyrrolo[1,2-b]pyridazine derivatives | Anticancer, Anti-inflammatory, Antimicrobial | Various |
Design and Synthesis of Advanced Materials with Tunable Optical and Electronic Properties
Pyrrolo[1,2-b]pyridazines are known for their strong fluorescence in both solution and the solid state, making them promising candidates for the development of advanced organic materials. lew.romdpi.com Future research in this domain will likely involve:
Luminescent Materials: The high fluorescence of these compounds makes them suitable for use in organic light-emitting diodes (OLEDs), sensors, and lasers. lew.romdpi.com Research will focus on tuning the emission color and quantum yield by modifying the substituents on the heterocyclic core. lew.ro
π-Electron System Expansion: Expanding the π-electron system of the pyrrolo[1,2-b]pyridazine core can significantly influence its fluorescent properties. nih.gov This can be achieved by introducing various aromatic or heteroaromatic substituents.
Solid-State Packing and Intermolecular Interactions: The arrangement of molecules in the solid state, particularly through π-π stacking interactions, is crucial for enabling electron mobility and achieving desired optical and electronic properties. nih.gov X-ray crystallography will be an essential tool for studying these interactions and guiding the design of materials with specific solid-state architectures. nih.gov
Comprehensive Mechanistic Studies of Biological Actions
A deeper understanding of how pyrrolo[1,2-b]pyridazine derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research should focus on:
Elucidation of Signaling Pathways: Identifying the specific cellular signaling pathways modulated by these compounds is a key priority. For example, in the context of cancer, it is important to determine if they induce apoptosis, inhibit cell proliferation, or interfere with other cancer-related pathways. researchgate.net
Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies are needed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Cellular Uptake and Distribution: Understanding how these compounds enter cells and where they localize within the cell is important for optimizing their therapeutic efficacy.
Application of Advanced Computational Techniques for Rational Design
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new pyrrolo[1,2-b]pyridazine derivatives. nih.govnih.gov Future applications in this area include:
Molecular Docking: Docking studies can predict the binding modes of these compounds to their biological targets, providing insights into the key interactions that govern their activity. tandfonline.comnih.gov This information is invaluable for the rational design of more potent and selective inhibitors.
ADME/Tox Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental investigation. mdpi.com
Quantum Chemical Calculations: These calculations can be used to understand the electronic structure and properties of the pyrrolo[1,2-b]pyridazine scaffold, which can be correlated with their optical and biological activities.
By pursuing these future research directions, the scientific community can unlock the full potential of pyrrolo[1,2-b]pyridazine-6-carboxylic acid and its derivatives, leading to the development of new therapeutic agents and advanced materials with significant societal impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
